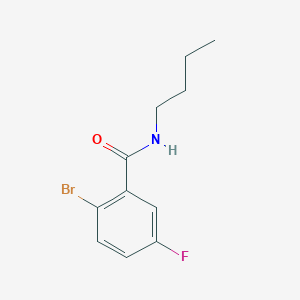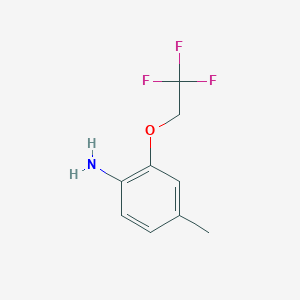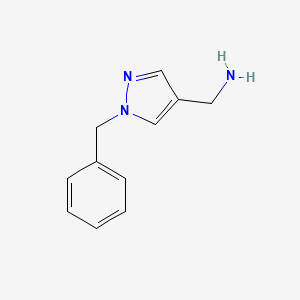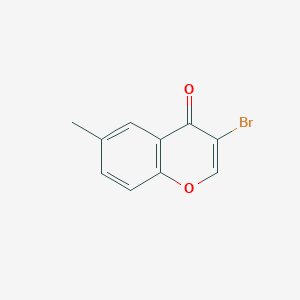
3-Bromo-6-methylchromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methylchromone is a heterocyclic aromatic organic compound with the molecular formula C10H7BrO2. It is known for its unique reactivity and has been widely used in various scientific experiments due to its distinctive properties.
Mechanism of Action
Target of Action
It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene .
Mode of Action
It’s known that it interacts with its targets, possibly influencing the function of the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells .
Biochemical Pathways
It’s likely that it influences pathways related to drug resistance in cancer cells, given its use in studies investigating multidrug resistance .
Result of Action
In terms of molecular and cellular effects, 3-Bromo-6-methylchromone has been shown to have cytotoxic activity against normal and tumor cells . Some 3-formylchromone derivatives, which include this compound, have shown tumor cell-specific cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-methylchromone can be synthesized through several methods. One common synthetic route involves the bromination of 6-methylchromone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also involve the use of automated systems for precise addition of reagents and temperature control .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylchromone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products vary based on the nucleophile used, resulting in compounds like 3-hydroxy-6-methylchromone.
Oxidation: Oxidized products may include this compound derivatives with additional functional groups.
Reduction: Reduced products typically include alcohols or other hydrogenated forms of the original compound.
Scientific Research Applications
3-Bromo-6-methylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-7-methylchromone
- 6-Bromo-2-methylchromone
- 3-Formyl-6-methylchromone
Uniqueness
3-Bromo-6-methylchromone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its bromine and methyl groups at specific positions on the chromone ring make it particularly useful in certain synthetic applications and biological studies .
Properties
IUPAC Name |
3-bromo-6-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGSIDWZOPALIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641063 |
Source


|
| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102653-68-9 |
Source


|
| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
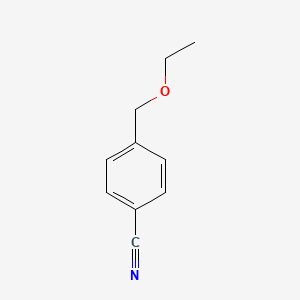


![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)
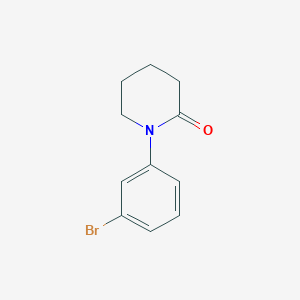
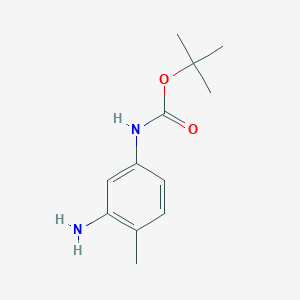

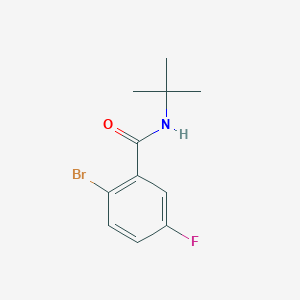

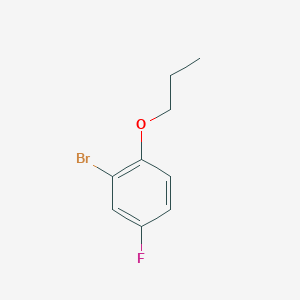
amine](/img/structure/B1290865.png)
